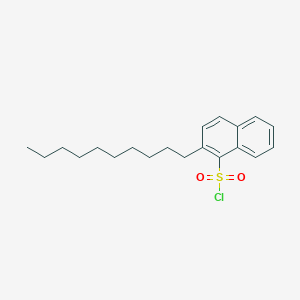
2-Decylnaphthalene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C20H27ClO2S. It is a derivative of naphthalene, characterized by the presence of a sulfonyl chloride group attached to the naphthalene ring and a decyl chain. This compound is used in various chemical reactions and has applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Decylnaphthalene-1-sulfonyl chloride can be synthesized through the sulfonylation of 2-decylnaphthalene. The process typically involves the reaction of 2-decylnaphthalene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane (CH2Cl2) to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Decylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products Formed
Applications De Recherche Scientifique
2-Decylnaphthalene-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-decylnaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decylnaphthalene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
2-Decylnaphthalene-1-sulfonamide: Formed by the substitution of the sulfonyl chloride group with an amine.
Uniqueness
2-Decylnaphthalene-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to participate in nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
89503-70-8 |
|---|---|
Formule moléculaire |
C20H27ClO2S |
Poids moléculaire |
366.9 g/mol |
Nom IUPAC |
2-decylnaphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C20H27ClO2S/c1-2-3-4-5-6-7-8-9-13-18-16-15-17-12-10-11-14-19(17)20(18)24(21,22)23/h10-12,14-16H,2-9,13H2,1H3 |
Clé InChI |
XJHNOFNYZOGPNH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-2-carbonyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14390606.png)
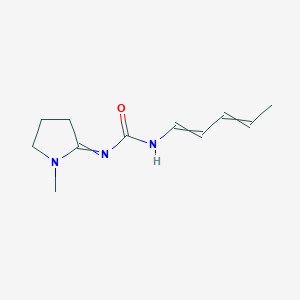
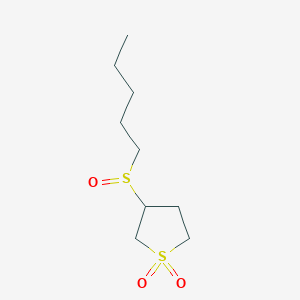
![3-[2-Oxo-2-(1,3-thiazolidin-3-yl)ethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14390612.png)
![Phenyl[1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrolizin-5-yl]methanone](/img/structure/B14390619.png)
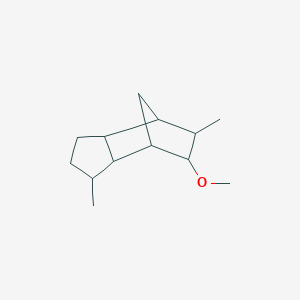
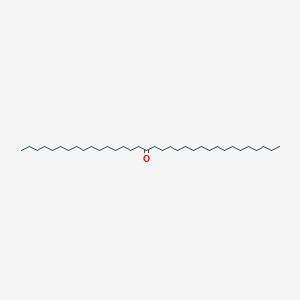
![5-Heptanoyl-1,3,3-trimethylbicyclo[2.2.2]octa-5,7-dien-2-one](/img/structure/B14390636.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
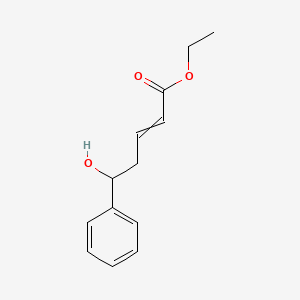
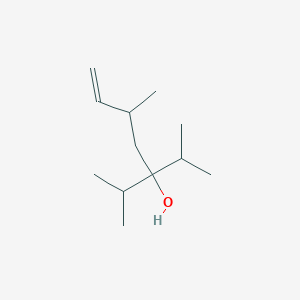
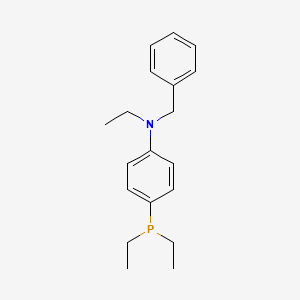
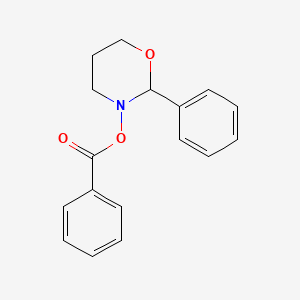
![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
